N-cyclohexyl-2-(2,4-dioxo-3-propyl-3,4-dihydroquinazolin-1(2H)-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide is a chemical compound with the molecular formula C19H25N3O3 and a molecular weight of 343.4201 g/mol . This compound is part of the quinazolinone family, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide typically involves the reaction of quinazolinone derivatives with cyclohexylamine and acetic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N-cyclohexyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
N-cyclohexyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- N-cyclohexyl-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide
Uniqueness
N-cyclohexyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide is unique due to its specific quinazolinone structure, which imparts distinct biological activities and potential therapeutic applications. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C19H25N3O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-(2,4-dioxo-3-propylquinazolin-1-yl)acetamide |
InChI |
InChI=1S/C19H25N3O3/c1-2-12-21-18(24)15-10-6-7-11-16(15)22(19(21)25)13-17(23)20-14-8-4-3-5-9-14/h6-7,10-11,14H,2-5,8-9,12-13H2,1H3,(H,20,23) |
InChI Key |
JIZLYZVSXUQYDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3CCCCC3 |
Origin of Product |
United States |
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